2-amino-N-methylbutanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-amino-N-methylbutanamide” can be represented by the InChI code 1S/C5H12N2O.ClH/c1-3-4(6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H
. The molecular weight is 152.62 .
Physical And Chemical Properties Analysis
“2-amino-N-methylbutanamide” is a white crystalline solid with a slightly sweet odor. It has a molecular weight of 152.62 .
Scientific Research Applications
Anticonvulsant and Pain-Attenuating Properties
2-amino-N-methylbutanamide and its derivatives have been studied for their anticonvulsant activities. These compounds, classified as primary amino acid derivatives (PAADs), exhibit pronounced activities in animal models for anticonvulsant effects and neuropathic pain. For instance, the anticonvulsant activities of certain derivatives surpassed those of known medications like phenobarbital and phenytoin. These findings suggest that PAADs represent a novel class of anticonvulsants with potential applications in treating epilepsy and associated neuropathic pain (King et al., 2011).
Molecular Structure and Activity Relationship
Research has also focused on defining the structure-activity relationship (SAR) of 2-amino-N-methylbutanamide derivatives. Studies have shown that the anticonvulsant activity of these derivatives is sensitive to the electronic properties of the substituents at specific sites. This implies that slight modifications in their molecular structure can significantly influence their pharmacological properties, providing insights for the development of new therapeutic agents (King et al., 2011).
Inhibition of 11β-Hydroxysteroid Dehydrogenase 1
Derivatives of 2-amino-N-methylbutanamide, such as 3-Amino-N-adamantyl-3-methylbutanamide, have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is associated with metabolic disorders like obesity and diabetes. Therefore, these compounds could potentially be used in developing treatments for such conditions (Lee, Shin, & Ahn, 2014).
Other Applications
2-amino-N-methylbutanamide and its derivatives have also been investigated for various other applications, such as in the synthesis of novel compounds with potential biological activities, including cytotoxic, anti-inflammatory, and antibacterial properties. This wide range of applications underlines the versatility and importance of this compound in pharmaceutical and biochemical research (Yancheva et al., 2015).
properties
IUPAC Name |
2-amino-N-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-4(6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOQLXVRCKUUQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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